

overcoming solubility issues with 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

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Compound of Interest

Compound Name: 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B1373083

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Technical Support Center: 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Welcome to the technical support guide for **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid** (CAS No. 1240529-10-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental work.

Introduction: Understanding the Molecule

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic, non-proteinogenic amino acid. Its structure, featuring a difluorinated cyclohexane ring, imparts unique conformational constraints and lipophilicity, making it a valuable building block in medicinal chemistry. However, these same features, combined with its zwitterionic character, often lead to significant solubility challenges.^{[1][2]} This guide provides a systematic approach to overcoming these issues.

Like other amino acids, this compound possesses both a basic amino group and an acidic carboxylic acid group.^[3] In solution, particularly near its isoelectric point (pI), it exists predominantly as a zwitterion, with strong intermolecular electrostatic interactions that favor a stable crystal lattice over dissolution.^[1] Consequently, its solubility is highly dependent on pH.^{[4][5][6]}

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid**?

A1: For initial stock solutions, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can disrupt the strong intermolecular forces of the compound in its solid state. For applications intolerant to these solvents, consider polar protic solvents like methanol or ethanol, although solubility may be lower.^[7] A structurally similar compound, 4,4-Difluorocyclohexanecarboxylic acid, shows solubility in methanol and chloroform.^[7]

Q2: My compound is not dissolving in standard aqueous buffers (e.g., PBS at pH 7.4). Why is this happening?

A2: This is the most common issue encountered. At neutral pH, the compound exists as a zwitterion, which minimizes its solubility in water.^{[6][8]} To achieve significant aqueous solubility, you must shift the pH of the solution away from the compound's isoelectric point (pl).

- Acidic Conditions (pH < pl): Lowering the pH with a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group, resulting in a net positive charge (cationic form). This charged species is generally much more soluble in water.
- Basic Conditions (pH > pl): Raising the pH with a dilute base (e.g., 0.1 M NaOH) will deprotonate the amino group, resulting in a net negative charge (anionic form). This form is also typically more water-soluble.^[9]

Q3: How can I determine the isoelectric point (pl) for this compound?

A3: The exact experimental pl is not widely published. However, it can be estimated using the pKa values of the carboxylic acid and amino groups. For most α -amino acids, the carboxyl pKa is ~2-3 and the amino pKa is ~9-10. The pl can be approximated by averaging these two values. An empirical approach is to perform a simple pH-solubility screen, testing dissolution in a series of buffers (e.g., from pH 2 to pH 10) to find the pH of minimum solubility, which corresponds to the pl.

Q4: Are there any biocompatible strategies to improve aqueous solubility for in vitro or in vivo studies?

A4: Yes. If adjusting the pH of the final formulation is not feasible, several excipient-based strategies can be employed:

- Co-solvents: Using a mixture of water and a biocompatible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can enhance solubility.[\[10\]](#)
- Cyclodextrins: Encapsulating the molecule within a cyclodextrin (e.g., hydroxypropyl- β -cyclodextrin or sulfobutyl ether- β -cyclodextrin) can form an inclusion complex, where the hydrophobic cyclohexane moiety is shielded, and the hydrophilic exterior of the cyclodextrin promotes aqueous solubility.[\[10\]](#)[\[11\]](#)
- Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 80 or Cremophor EL) can form micelles that encapsulate the compound, increasing its apparent solubility.[\[12\]](#)

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems.

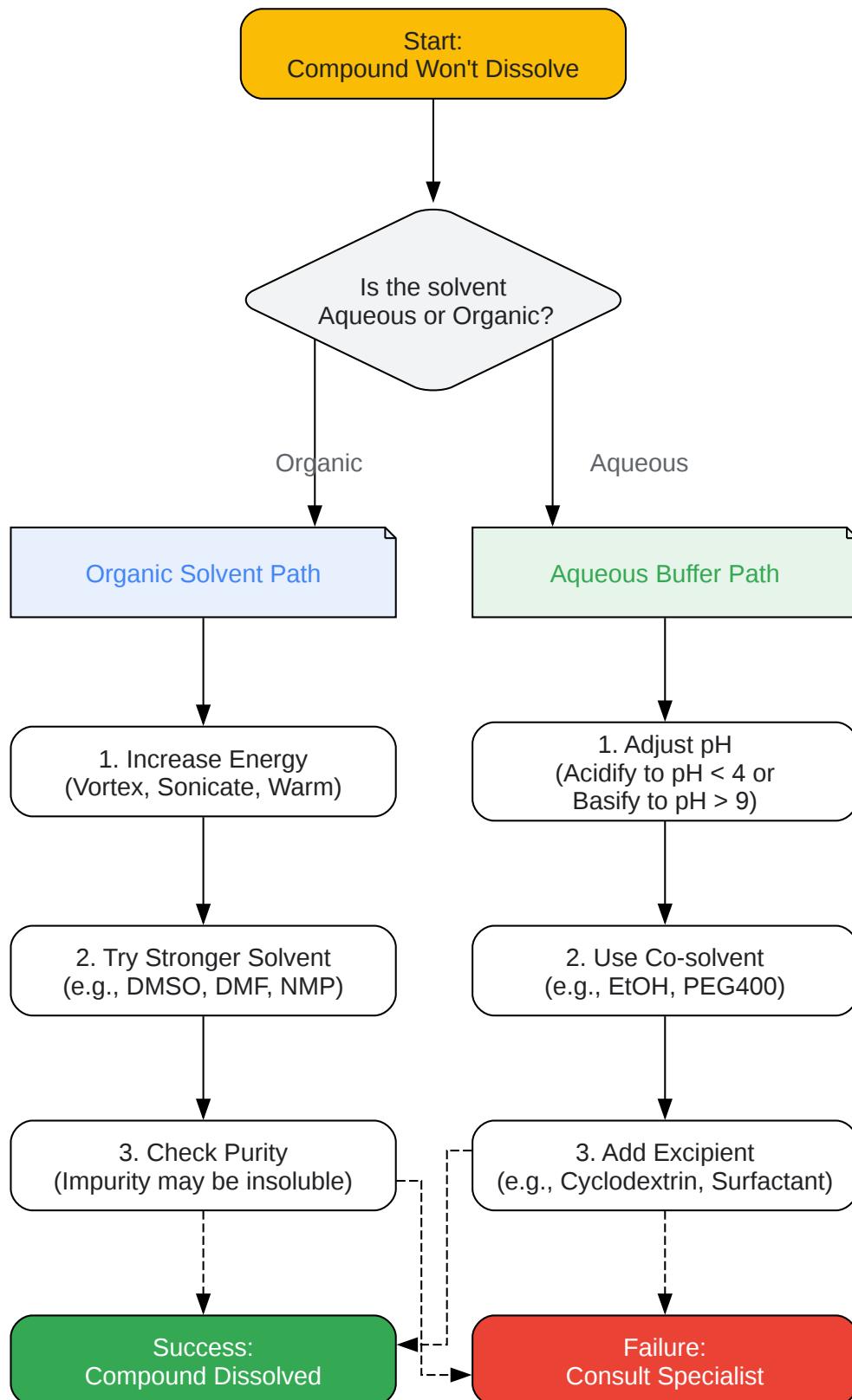
Problem	Probable Cause	Recommended Solution(s)
Compound appears as "insoluble" or "brick dust" in aqueous buffer.	You are likely at or near the compound's isoelectric point (pI), where it exists as a poorly soluble zwitterion. [6] [8]	Primary: Adjust the pH. Titrate with 0.1 M HCl to achieve a pH of 2-3 or with 0.1 M NaOH to a pH of 9-10. See Protocol 2.
Compound precipitates out of solution when a DMSO stock is diluted into an aqueous buffer.	The final concentration of DMSO is too low to maintain solubility, and the compound crashes out in the aqueous environment. This is a common issue for compounds with poor water solubility. [13] [14]	1. Increase Final DMSO %: Ensure the final DMSO concentration is sufficient (start with 1-5% and titrate up if tolerated by the assay). 2. pH Adjustment: Ensure the receiving aqueous buffer is pH-adjusted before adding the DMSO stock. 3. Use Excipients: Add a solubilizing agent like HP-β-CD or Polysorbate 80 to the aqueous buffer. [11] [12]
Solution remains cloudy or has visible particulates after attempting to dissolve.	Incomplete dissolution. This could be due to insufficient solvent volume, inadequate mixing energy, or reaching the solubility limit.	1. Apply Energy: Use a vortex mixer for several minutes, followed by sonication in a water bath for 15-30 minutes. 2. Gentle Heating: Warm the solution to 37-40°C while stirring (verify compound stability at this temperature first). 3. Increase Solvent Volume: Add more solvent to lower the concentration.
Compound dissolves initially but crystallizes out over time.	The solution is supersaturated and thermodynamically unstable.	1. Reduce Concentration: Prepare a less concentrated solution. 2. Use a Stabilizer: For amorphous solid dispersions, specific polymers can inhibit recrystallization. 3.

Store Properly: Store solutions at the recommended temperature; some compounds are less soluble at colder temperatures.

Part 3: Experimental Protocols & Visual Workflows

Workflow for Solubility Troubleshooting

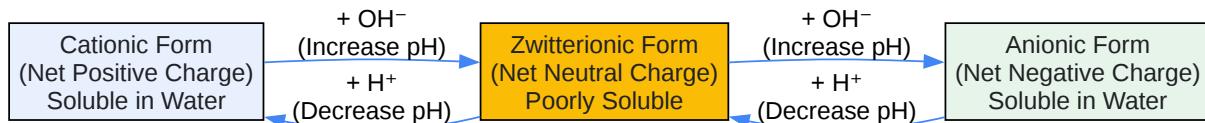
The following diagram outlines a decision-making process for addressing solubility issues with **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid**.

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Caption: Decision tree for troubleshooting solubility.

Mechanism of pH-Dependent Solubility

The solubility of an amino acid is lowest at its isoelectric point (pI) and increases dramatically as the pH is moved away from the pI. This is due to the ionization of the functional groups.



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Caption: Ionization states of the amino acid vs. pH.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

- Pre-Weigh Compound: Accurately weigh the desired amount of **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid** into a sterile, chemically resistant vial (e.g., glass or polypropylene).
- Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
- Facilitate Dissolution:
 - Cap the vial tightly and vortex vigorously for 2-3 minutes.
 - If particulates remain, place the vial in an ultrasonic water bath and sonicate for 15-30 minutes.
 - Gentle warming (up to 40°C) can be applied if necessary, but ensure the compound is stable at that temperature.
- Verify Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: pH-Adjusted Dissolution for Aqueous Buffers

- Weigh Compound: Accurately weigh the compound into a suitable container.
- Add Water/Buffer: Add a partial volume (approx. 80% of the final target volume) of purified water or your desired buffer. The compound will likely remain as a suspension.
- Titrate to Dissolve:
 - For Acidic Solution: While stirring, slowly add 0.1 M or 1 M HCl dropwise. Monitor the suspension. Continue adding acid until the solid completely dissolves. The solution should be clear.
 - For Basic Solution: While stirring, slowly add 0.1 M or 1 M NaOH dropwise until the solid completely dissolves.
- Adjust Final pH and Volume: Once the compound is dissolved, use a calibrated pH meter to adjust the solution to the desired final pH. Be cautious, as back-titrating towards the pI may cause precipitation.
- QS to Final Volume: Add the remaining water or buffer to reach the final target volume and mix thoroughly.
- Sterilization (if required): Filter the final solution through a 0.22 μm sterile filter compatible with the solution's pH.

Part 4: Safety & Handling

- Always handle **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid** in a well-ventilated area or chemical fume hood.[15]

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]
- According to available safety data, similar compounds may cause skin and eye irritation.[15] [16] In case of contact, rinse the affected area thoroughly with water.[18]
- Consult the most recent Safety Data Sheet (SDS) from your supplier for complete hazard information.[15][17][18] The toxicological properties of this specific compound may not have been fully investigated.[17]

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